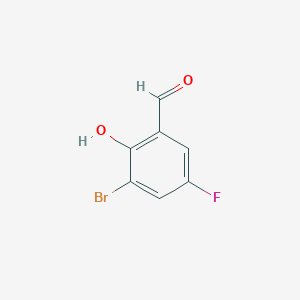

3-Bromo-5-fluoro-2-hydroxybenzaldehyde

概要

説明

3-Bromo-5-fluoro-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H4BrFO2 . It is a derivative of benzaldehyde, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde typically involves the bromination and fluorination of 2-hydroxybenzaldehyde. One common method includes the following steps:

Bromination: 2-hydroxybenzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

化学反応の分析

Substitution Reactions

The bromine atom at the 3-position and fluorine at the 5-position undergo nucleophilic substitution under specific conditions.

Bromine Substitution

-

Reagents/Conditions : N-Bromosuccinimide (NBS) in DMF at 20°C for 5 hours .

-

Mechanism : Radical bromination via bromonium ion intermediates.

-

Example :

Fluorine Retention

Fluorine’s strong C–F bond typically resists substitution unless under extreme conditions (e.g., high-temperature SNAr reactions).

Aldehyde Oxidation

The aldehyde group (-CHO) is oxidized to a carboxylic acid (-COOH):

-

Reagents : KMnO₄ (acidic conditions) or CrO₃.

-

Example :

Aldehyde Reduction

Reduction to the primary alcohol (-CH₂OH):

-

Reagents : NaBH₄ (mild) or LiAlH₄ (vigorous).

-

Example :

Electrophilic Aromatic Substitution

The hydroxyl (-OH) and aldehyde groups direct incoming electrophiles to specific ring positions:

Nitration

Sulfonation

Condensation Reactions

The aldehyde participates in aldol and Cannizzaro reactions:

Aldol Condensation

-

Base : NaOH or KOH in ethanol.

-

Product : β-Hydroxyaldehyde derivatives.

Cannizzaro Reaction

-

Conditions : Strong base (e.g., aqueous KOH).

-

Product : Corresponding alcohol and carboxylic acid.

Radical Reactions

Bromine’s susceptibility to radical abstraction enables polymer grafting or cross-coupling:

-

Example : Reaction with azobisisobutyronitrile (AIBN) generates benzyl radicals for polymerization .

Palladium-Catalyzed Cross-Couplings

The bromine atom facilitates Suzuki and Heck couplings:

Suzuki Coupling

Hydroxylation and Protection

The hydroxyl group is often protected during synthesis:

Mechanistic Insights

-

Radical Pathways : NBS initiates bromine substitution via succinimidyl radicals.

-

Acid-Catalyzed Reactions : Trifluoroacetic acid (TFA) promotes formylation in Duff reactions .

This compound’s versatility in substitution, redox, and coupling reactions makes it valuable in pharmaceutical and materials science research. Experimental yields and conditions are critical for optimizing synthetic routes .

科学的研究の応用

Pharmaceutical Applications

3-Bromo-5-fluoro-2-hydroxybenzaldehyde has been investigated for its potential as a precursor in the synthesis of bioactive compounds. The compound's functional groups allow for modifications that can lead to the development of new drugs with enhanced efficacy against various diseases.

- Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, Schiff bases synthesized from this compound have shown promising results against bacteria and fungi, making them candidates for further pharmaceutical development .

Material Science

In material science, this compound serves as a crucial intermediate in the synthesis of various materials, including:

- Organic Light Emitting Diodes (OLEDs) : The compound can be used to create Schiff bases that act as ligands in coordination complexes. These complexes are vital for developing dyes used in OLED technologies, which are known for their efficiency and color purity .

- Dye-Sensitized Solar Cells (DSSCs) : Similar to its application in OLEDs, the compound's derivatives are being explored for their roles in DSSCs. The efficiency of these solar cells can be significantly improved by using fluorinated compounds like this compound as sensitizers .

Synthetic Chemistry

The compound is an important reagent in synthetic organic chemistry:

- Building Block for Complex Molecules : It serves as a versatile building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various reactions such as nucleophilic additions and condensation reactions, leading to the formation of more complex structures .

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| N-Bromosuccinimide Reaction | DMF at room temperature | 83% |

| Trifluoroacetic Acid Method | Reflux with hexamethylenetetramine | 83% |

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact:

- Toxicological Data : The compound is classified under several hazard categories, indicating potential risks associated with its handling and use. It is crucial to follow safety protocols when working with this compound to minimize exposure risks .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound derivatives in various applications:

- Antibacterial Activity : A study demonstrated that Schiff bases derived from this compound exhibited significant antibacterial properties against strains like E. coli and Staphylococcus aureus .

- OLED Development : Research has shown that incorporating fluorinated compounds into OLED materials enhances their performance by improving light emission efficiency and stability .

作用機序

The mechanism of action of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules derived from this compound .

類似化合物との比較

- 3-Bromo-2-hydroxy-5-nitrobenzaldehyde

- 3-Bromo-5-chloro-2-hydroxybenzaldehyde

- 3,5-Dibromo-2-hydroxybenzaldehyde

- 3-Bromo-2-hydroxy-5-methylbenzaldehyde

- 3-Bromo-6-fluoro-2-hydroxybenzaldehyde

Comparison: 3-Bromo-5-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the hydroxyl group enhances its reactivity and makes it a versatile intermediate in organic synthesis. Compared to its analogs, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications .

生物活性

3-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS No. 19652-32-5) is an aromatic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological properties, including its mechanisms of action, toxicity, and therapeutic potential.

- Molecular Formula: C7H4BrF1O2

- Molecular Weight: 219.06 g/mol

- Boiling Point: Not available

- Log P (octanol-water partition coefficient): Approximately 2.43, indicating moderate lipophilicity which may influence its bioavailability .

Anticancer Properties

Research indicates that derivatives of hydroxybenzaldehyde compounds exhibit significant anticancer activity. For instance, studies on similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines. A related compound, this compound, has demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 0.08 mM .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can have implications for drug metabolism and interactions, suggesting that this compound could modify the pharmacokinetics of co-administered drugs .

Acute Toxicity

The acute toxicity of this compound is relatively low, with no significant adverse health effects reported in animal models following short-term exposure. However, it is classified as an irritant to skin and eyes, necessitating caution during handling .

Chronic Effects

Long-term exposure studies indicate no chronic toxicity; however, good laboratory practices recommend minimizing exposure due to potential irritative effects . The compound does not exhibit endocrine-disrupting properties according to current literature .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is well absorbed when administered orally and has a high permeability across biological membranes (Caco-2 permeability studies). The half-life in vivo is relatively short, which may limit its efficacy unless formulated for sustained release .

Study on Breast Cancer Treatment

In a study focusing on breast cancer treatment, this compound was tested for its efficacy against MDA-MB-231 cells. The results indicated significant inhibition of cell growth, prompting further investigation into its potential as a therapeutic agent in oncology .

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.08±0.01 |

| Control (Colchicine) | MDA-MB-231 | 15.25±0.01 |

特性

IUPAC Name |

3-bromo-5-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRWJLDTMGYWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631002 | |

| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178546-34-4 | |

| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。